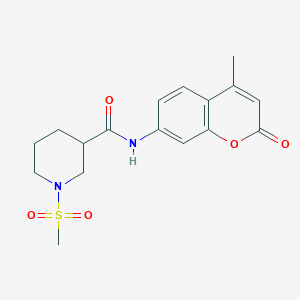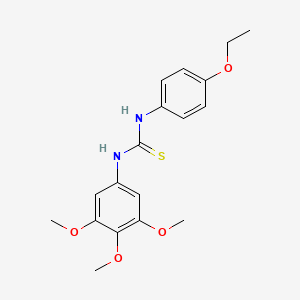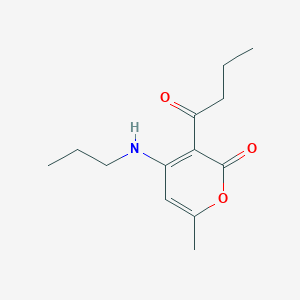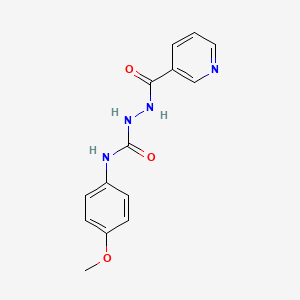
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide and its derivatives involves multiple steps, including the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base. These synthetic routes often employ analogue-based rational design, leading to various derivatives with potential pharmacological activities (Chaudhari et al., 2013); (Pouramiri et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chromene ring, which is linked to a piperidine moiety via a carboxamide linkage. This structure is crucial for its binding affinity to various receptors and enzymes. Advanced spectroscopic methods and elemental analysis are typically employed to confirm the chemical structures of synthesized compounds (Singh et al., 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing with S-methylisothiosemicarbazide hydroiodide in specific solvents. These reactions are pivotal for the synthesis of novel derivatives with enhanced pharmacological profiles (Vetyugova et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems and for formulating pharmaceuticals. The crystalline structure and conformation about the C-N bond of the compound and its derivatives have been studied to optimize its pharmacological efficacy (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and interactions with biological molecules, play a crucial role in the compound's pharmacological action and safety profile. Studies have explored its anti-acetylcholinesterase activity and interaction with receptors, highlighting the importance of the sulfonamide and benzamide appendages in its activity profile (Sugimoto et al., 1990).
Scientific Research Applications
Antibacterial and Anticancer Applications
Synthesis of Novel Compounds : A series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized, showing antibacterial effects against both Gram-negative and Gram-positive bacteria. This research highlights the potential of chromene derivatives in the development of new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Potential Anticancer Activity : Novel sulfones containing biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized and evaluated for their in vitro anticancer activity against the breast cancer cell line MCF7. These findings suggest the potential use of such compounds in cancer treatment strategies (Bashandy et al., 2011).
Chemosensors
- Detection of Metal Ions and Anions : A study introduced a highly selective fluorescence chemosensor based on a coumarin fluorophore for the detection of Cu2+ and H2PO4− ions. This chemosensor exhibited an "on-off-on" fluorescence response, highlighting its application in environmental monitoring and biological systems (Meng et al., 2018).
Organic Synthesis Methodologies
- Microwave-assisted Synthesis : A study on microwave-assisted synthesis showcased the production of new sulfonyl hydrazones and piperidine derivatives, emphasizing the role of such methodologies in medicinal chemistry. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, underlining the importance of efficient synthesis techniques in drug discovery (Karaman et al., 2016).
properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-11-8-16(20)24-15-9-13(5-6-14(11)15)18-17(21)12-4-3-7-19(10-12)25(2,22)23/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZMGJFWBQRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)



![2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)
![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)